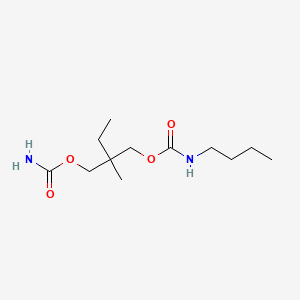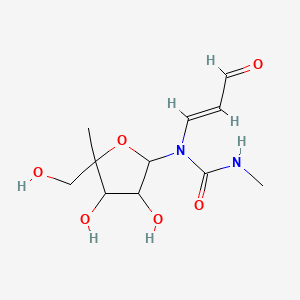
4'-a-C-Methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-a-C-Methyluridine is a modified nucleoside analog of uridine. It is characterized by the presence of a methyl group at the 4’ position of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-a-C-Methyluridine typically involves the modification of the ribose sugar backbone. One common method starts with the conversion of commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into a shared intermediate through a series of seven steps. This intermediate is then further modified to introduce the 4’-methyl group .
Industrial Production Methods: While specific industrial production methods for 4’-a-C-Methyluridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective methylation, and purification through chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-a-C-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methyl group at the 4’ position can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of methylated nucleoside analogs .
Applications De Recherche Scientifique
4’-a-C-Methyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of 4’-a-C-Methyluridine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 4’ position affects the conformation of the ribose sugar, which in turn can impact RNA stability and interactions with other molecules. This modification can inhibit or enhance specific enzymatic reactions, such as those catalyzed by adenosine deaminases acting on RNA (ADARs) .
Comparaison Avec Des Composés Similaires
4’-C-Methyladenosine: Another nucleoside analog with a methyl group at the 4’ position, used in similar research applications.
5-Methyluridine: A methylated uridine analog with different methylation site, known for its role in RNA modification.
2’-O-Methyluridine: A nucleoside analog with a methyl group at the 2’ position of the ribose sugar, used in studies of RNA stability and function.
Uniqueness: 4’-a-C-Methyluridine is unique due to its specific methylation at the 4’ position, which imparts distinct structural and functional properties. This modification can selectively inhibit or enhance certain biochemical reactions, making it a valuable tool for targeted studies in RNA biology and therapeutic development .
Propriétés
Formule moléculaire |
C11H18N2O6 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(E)-3-oxoprop-1-enyl]urea |
InChI |
InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3+ |
Clé InChI |
NZWKINXGMPTJFH-ONEGZZNKSA-N |
SMILES isomérique |
CC1(C(C(C(O1)N(/C=C/C=O)C(=O)NC)O)O)CO |
SMILES canonique |
CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


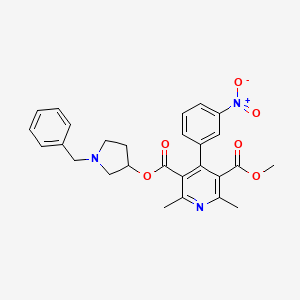
![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
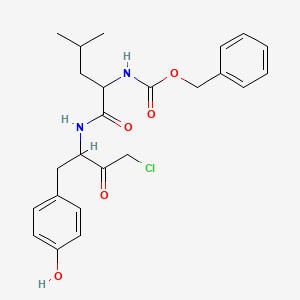

![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)
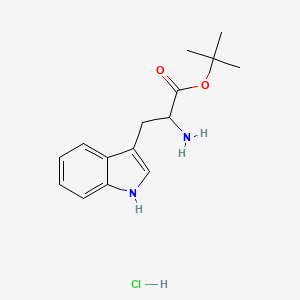
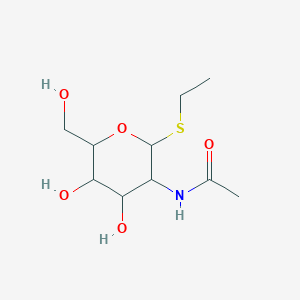

![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
